![molecular formula C8H5BrN2O2 B183439 3-溴咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 354548-73-5](/img/structure/B183439.png)

3-溴咪唑并[1,2-a]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

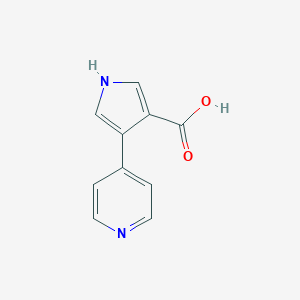

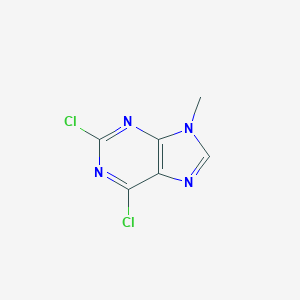

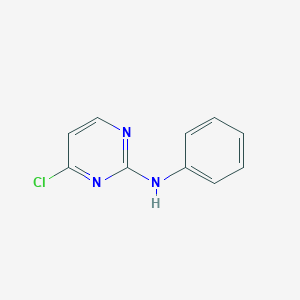

“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .

Molecular Structure Analysis

The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13) . The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .

科学研究应用

合成和药用

3-溴咪唑并[1,2-a]吡啶-2-羧酸及其衍生物在合成具有显著药理活性的各种化合物中至关重要。例如,已实现了 2-甲基咪唑并[1,2-a]吡啶-3-羧酸的合成,然后评估了它们的抗炎、镇痛、解热和致溃疡活性 (Abignente 等,1982)。此外,已经研究了 6-溴咪唑并[1,2-a]吡啶-2-羧酸盐的硼化反应,为开发潜在的抗癌和抗结核剂做出了贡献 (Sanghavi 等,2022)。

化学合成进展

在化学合成领域,3-溴咪唑并[1,2-a]吡啶-2-羧酸在创新合成方法中发挥着作用。离子液体 1-丁基-3-甲基咪唑溴化物已被用来促进 3-氨基咪唑并[1,2-a]吡啶的一锅合成 (Shaabani 等,2006)。此外,已经开发了用于取代的 3-溴咪唑并[1,2-a]吡啶的微波辅助一锅合成方法,提供了一种有效的方法,产率良好 (Patil 等,2014)。

组合化学和药物设计

在组合化学和药物设计中,该化合物用于合成具有潜在药用和生物学意义的新材料。一种高效的三组分缩合反应已被用于合成 3-(环己基氨基)-2-芳基咪唑并[1,2-a]吡啶-8-羧酸 (Marandi,2018)。

其他应用

该化合物还已在其他不同的研究领域中得到探索。例如,从 2-氨基吡啶和溴丙酮酸直接连续流动合成咪唑并[1,2-a]吡啶-2-羧酸代表了一项重大进展,促进了咪唑并[1,2-a]吡啶-2-甲酰胺的多步合成 (Herath 等,2010)。

安全和危害

Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .

作用机制

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Result of Action

It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .

生化分析

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in chemodivergent synthesis, where it can form different products under varying reaction conditions . It interacts with enzymes such as bromoketones and 2-aminopyridine, promoting cyclization and bromination reactions . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine, including 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, exhibit significant biological activities, such as antibacterial properties . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom plays a critical role in these interactions, facilitating enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting downstream biochemical pathways . Additionally, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo . Degradation products may also form over time, potentially altering the compound’s biological activity and efficacy.

Dosage Effects in Animal Models

The effects of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that increasing the dosage can enhance antibacterial activity but also increase the risk of toxicity . Understanding the dosage-dependent effects of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is crucial for its potential therapeutic applications.

Metabolic Pathways

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with enzymes such as bromoketones and 2-aminopyridine are essential for its metabolic activity . These interactions can influence the overall metabolic profile of cells and tissues, highlighting the compound’s role in biochemical research.

Transport and Distribution

The transport and distribution of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is essential for elucidating its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s activity and function within cells . By studying the subcellular distribution of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid, researchers can gain insights into its mechanisms of action and potential therapeutic applications.

属性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBDEEITGHGHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583331 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354548-73-5 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)